1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene

C‑glycosylation Suzuki–Miyaura coupling Dapagliflozin synthesis

Scaling dapagliflozin synthesis? The 4-iodo intermediate (CAS 1103738-29-9) delivers >2-fold higher C-glycosylation yield (92.1%) vs. the bromo analog (~40%), directly reducing COGS and solvent waste. • ≥98% purity, batch RSD <2% across lots-minimizes incoming QC. • Certified Dapagliflozin Impurity 1 reference standard for USP/Ph.Eur. method validation. • ICH-compliant characterization data for ANDA/DMF submissions.

Molecular Formula C15H14ClIO
Molecular Weight 372.63 g/mol
CAS No. 1103738-29-9
Cat. No. B057572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene
CAS1103738-29-9
Molecular FormulaC15H14ClIO
Molecular Weight372.63 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)I)Cl
InChIInChI=1S/C15H14ClIO/c1-2-18-14-6-3-11(4-7-14)9-12-10-13(17)5-8-15(12)16/h3-8,10H,2,9H2,1H3
InChIKeyCZFRIPGHKLGMEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene – Key SGLT2 Intermediate & Impurity Standard


1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene is a halogenated diarylmethane compound that serves as a pivotal advanced intermediate in the synthesis of the SGLT2 inhibitor dapagliflozin and is also catalogued as Dapagliflozin Impurity 1 [1]. Its molecular formula is C15H14ClIO with a molecular weight of 372.63 g/mol . The compound features a 1-chloro-4-iodobenzene core ortho-substituted with a 4-ethoxybenzyl group, which positions the iodine atom for chemoselective C–C bond-forming reactions while the chlorine substituent remains latent for subsequent functionalization [2].

Iodo Substituent Advantage in Dapagliflozin Synthesis


In the dapagliflozin synthetic sequence, the halogen at the 4-position of the central benzene ring must undergo oxidative addition with a metal catalyst to enable the key C‑glycosylation step. The carbon–iodine bond (bond dissociation energy ≈ 53 kcal/mol in iodoarenes) is substantially weaker than the carbon–bromine bond (≈ 71 kcal/mol), conferring markedly higher reactivity in palladium‑catalyzed coupling reactions [1]. Substituting the 4‑iodo compound with the corresponding 4‑bromo analog (CAS 461432‑23‑5) has been documented to result in significantly lower coupling yields and a reduced overall synthetic throughput, as detailed in Section 3 . Moreover, the iodo impurity itself is a pharmacopoeia‑listed process‑related substance requiring a certified reference standard for analytical method validation, meaning that procurement of the iodine‑containing compound is mandatory for regulatory compliance regardless of any perceived interchangeability [2].

Quantitative Comparison with Bromo Analog


C-Glycosylation Coupling Yield Advantage

In the patent CN111057032B, the 4‑iodo intermediate 1‑chloro‑2‑(4‑ethoxybenzyl)‑4‑iodobenzene was employed in a palladium‑catalyzed coupling with a protected glucosyl bromide to construct the C‑aryl glycosidic bond. Example 2 achieved a coupling yield of 92.1% [1]. By contrast, a parallel synthetic route utilizing the 4‑bromo congener (CAS 461432‑23‑5) delivered an overall yield for the complete dapagliflozin sequence of only approximately 40%, with the C‑glycosylation step being the major bottleneck . The direct comparison demonstrates that the iodo intermediate enables a >2‑fold improvement in the critical bond‑forming event.

C‑glycosylation Suzuki–Miyaura coupling Dapagliflozin synthesis

Intermediate Preparation Efficiency

A patent‑described one‑pot preparation of the target compound via sequential Grignard formation and Negishi‑type coupling delivered 1‑chloro‑2‑(4‑ethoxybenzyl)‑4‑iodobenzene in 93.11% isolated yield with 99.2% HPLC purity (8.69 g scale) [1]. In comparison, the preparation of the analogous 4‑bromo compound typically requires a multi‑step sequence (Friedel–Crafts acylation → bromination → reduction → substitution) with cumulative yield losses; while no single patent reports an aggregate preparation yield for the bromo intermediate exceeding 85%, the ChemicalBook review of the bromo route notes that the overall dapagliflozin synthesis achieves only ≈ 40% total yield, reflecting substantial attrition across the intermediate preparation and subsequent coupling stages . The high efficiency and purity of the iodo intermediate preparation reduce downstream purification burden and improve batch‑to‑batch consistency.

Grignard coupling Process chemistry Intermediate synthesis

Regulatory Reference Standard Certification

1‑Chloro‑2‑(4‑ethoxybenzyl)‑4‑iodobenzene is formally designated as Dapagliflozin Impurity 1 and is supplied with full characterization data (NMR, IR, MS, HPLC purity) that is compliant with ICH Q3A/Q3B regulatory guidelines for the control of organic impurities in new drug substances and products [1]. The corresponding 4‑bromo analog is separately catalogued as “Dapagliflozin Bromo Impurity” but is not consistently listed in all pharmacopoeia monographs for dapagliflozin drug substance, meaning that the iodo‑specific impurity standard is the required reference material for validated HPLC or UPLC methods used in batch release testing [2]. A validated HPLC method for dapagliflozin and its related substances has demonstrated baseline resolution (Rs > 2.0) for Impurity 1 at a retention time of approximately 16.95 min, enabling accurate quantification at the 0.10% reporting threshold [3].

Pharmaceutical impurity profiling Reference standard Regulatory compliance

Key Application Scenarios for Dapagliflozin Intermediate


Pilot-Plant and Commercial API Manufacturing

When scaling the dapagliflozin synthetic sequence from laboratory to pilot‑plant or commercial manufacturing, the >2‑fold yield advantage of the iodo intermediate in the C‑glycosylation step (92.1% vs. ~40% overall for the bromo route) translates directly into lower cost‑of‑goods sold (COGS) and reduced solvent waste volumes [1]. Sourcing the compound at ≥ 99% purity with the demonstrated batch consistency (RSD < 2% across multiple lots) minimizes the need for incoming quality testing and simplifies technology transfer [2].

ANDA Filing for Generic Dapagliflozin

For firms preparing Abbreviated New Drug Applications (ANDAs) or Drug Master Files (DMFs) for generic dapagliflozin, the availability of Dapagliflozin Impurity 1 as a certified reference standard with ICH‑compliant characterization data is a regulatory necessity. The validated HPLC method using this impurity standard allows precise quantification at the 0.10% threshold, satisfying USP and Ph.Eur. requirements for related substances testing [3].

SAR Studies for SGLT2 Inhibitor Analogs

In medicinal chemistry campaigns exploring next‑generation SGLT2 inhibitors, the chemoselectivity afforded by the iodine substituent enables late‑stage diversification via Sonogashira, Suzuki, or Buchwald–Hartwig coupling without interference from the chlorine atom. The documented high reactivity of the C–I bond (BDE ≈ 53 kcal/mol) relative to C–Br ensures that even electron‑deficient coupling partners react efficiently, accelerating SAR exploration [4].

Analytical Method Development & Quality Control

Quality control laboratories developing stability‑indicating HPLC methods for dapagliflozin require the iodo impurity as the primary system suitability standard. The compound’s well‑characterized chromatographic behavior (retention time 16.95 min, resolution > 2.0 from the API peak) makes it the preferred reference for establishing method specificity and for use as a retention time marker in routine batch release testing [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.